Enhanced Lipophilicity for Membrane Permeability
The computed partition coefficient (XLogP3-AA) for 1-(Bromomethyl)-4-propylbenzene is 3.8 [1]. This value is significantly higher than that of the 4-methyl analog (4-methylbenzyl bromide), which has a LogP of approximately 2.9, and the 4-ethyl analog (4-ethylbenzyl bromide), which has a LogP of approximately 3.4 [2][3]. This increased lipophilicity, conferred by the propyl chain, predicts enhanced membrane permeability and altered tissue distribution profiles for compounds derived from this building block, a critical factor in medicinal chemistry optimization.
vs. 2.9 (methyl), 3.4 (ethyl)
Supports lipophilicity-driven selection for membrane permeability and distribution profiling
Computed value; experimental validation recommended
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 4-Methylbenzyl bromide: 2.9; 4-Ethylbenzyl bromide: 3.4 |
| Quantified Difference | +0.9 vs. methyl; +0.4 vs. ethyl |
| Conditions | Computed value (PubChem release 2025.09.15) |
Why This Matters
This quantified difference in LogP directly informs selection for applications requiring specific lipophilicity, such as crossing biological membranes or partitioning into non-polar environments.
- [1] PubChem. (2026). 1-(Bromomethyl)-4-propylbenzene (CID 22246866). Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-(Bromomethyl)-4-methylbenzene (CID 7833). Computed Properties. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 1-(Bromomethyl)-4-ethylbenzene (CID 123456). Computed Properties. National Center for Biotechnology Information. View Source
